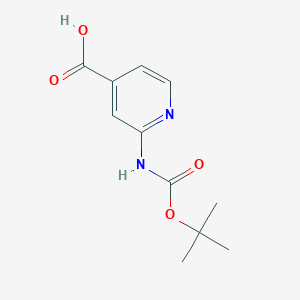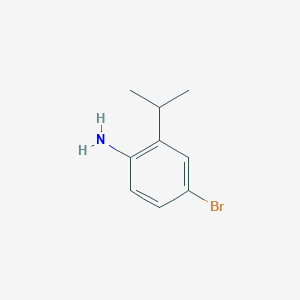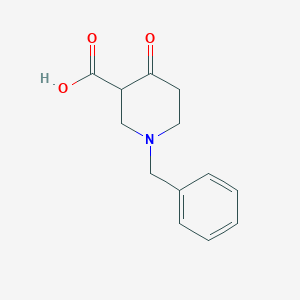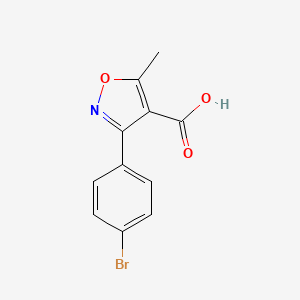
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further connected to a dimethylpropanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. The reaction conditions generally include:
Reagents: 3-amino-2,2-dimethylpropanoic acid, ethanol, benzyloxycarbonyl chloride (Cbz-Cl)
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Organic solvents like dichloromethane or toluene
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent
Substitution: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Major Products Formed
Hydrolysis: 3-amino-2,2-dimethylpropanoic acid
Reduction: Ethyl 3-amino-2,2-dimethylpropanol
Substitution: 3-amino-2,2-dimethylpropanoate
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Cbz group can be removed under mild conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate can be compared with other similar compounds such as:
Ethyl 3-aminopropanoate: Lacks the benzyloxycarbonyl (Cbz) protecting group, making it more reactive.
Ethyl 3-(((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity profiles.
The uniqueness of this compound lies in its specific protecting group, which provides a balance between stability and ease of removal, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFJNDHYBYLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















